

The Impact of USP7-797 on DNA Damage Repair Pathways: A Technical Guide

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Compound of Interest

Compound Name: USP7-797

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Abstract

Ubiquitin-specific protease 7 (USP7) has emerged as a critical regulator of the DNA damage response (DDR) through its deubiquitinating activity on a multitude of proteins central to genome integrity. Its role in stabilizing key factors across various DNA repair pathways has positioned USP7 as a promising therapeutic target in oncology. This technical guide provides an in-depth analysis of the impact of **USP7-797**, a potent and selective USP7 inhibitor, on DNA damage repair pathways. We will explore the core mechanisms of USP7 in DNA repair, the specific effects of its inhibition by **USP7-797**, and detailed protocols for key experimental assays to investigate these effects.

Introduction to USP7 and its Role in DNA Damage Repair

Ubiquitin-specific protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a pivotal role in regulating the stability and function of numerous substrate proteins. By removing ubiquitin chains, USP7 rescues its substrates from proteasomal degradation, thereby controlling their cellular abundance and activity. USP7 is implicated in a wide array of cellular processes, including cell cycle control, apoptosis, and epigenetic regulation.^[1]

A substantial body of evidence has solidified USP7 as a master regulator of genome stability.^[2] Its substrates include key proteins involved in various DNA damage repair pathways, such as:

- **The p53-Mdm2 Pathway:** USP7 is a critical regulator of the tumor suppressor p53. It can deubiquitinate and stabilize both p53 and its primary E3 ubiquitin ligase, Mdm2. Under normal conditions, USP7 preferentially stabilizes Mdm2, leading to p53 degradation. However, upon DNA damage, this balance can shift to favor p53 stabilization, leading to cell cycle arrest, apoptosis, or DNA repair.
- **Homologous Recombination (HR):** USP7 has been shown to regulate the stability of proteins involved in HR, a high-fidelity DNA double-strand break (DSB) repair pathway.
- **Non-Homologous End Joining (NHEJ):** Emerging evidence suggests a role for USP7 in modulating the NHEJ pathway, an alternative and more error-prone DSB repair mechanism.
- **Translesion Synthesis (TLS):** USP7 stabilizes key proteins in the TLS pathway, which allows DNA replication to bypass lesions. A key substrate in this pathway is Rad18.^{[3][4][5]}
- **Mediator of DNA Damage Checkpoint 1 (MDC1):** USP7 deubiquitinates and stabilizes MDC1, a crucial scaffold protein that facilitates the recruitment of other DNA damage response factors to the sites of DSBs.^[6]

Given its central role in these pathways, inhibition of USP7 presents a compelling strategy to compromise the DNA repair capacity of cancer cells, potentially sensitizing them to DNA-damaging agents.

USP7-797: A Selective USP7 Inhibitor

USP7-797 is a selective and orally bioavailable inhibitor of USP7 with a reported IC₅₀ of 0.5 nM in a biochemical assay.^[7] Its primary mechanism of action involves the inhibition of USP7's deubiquitinating activity, leading to the ubiquitination and subsequent proteasomal degradation of its substrates.

The cytotoxic effects of **USP7-797** have been demonstrated in various cancer cell lines. The half-maximal cytotoxic concentration (CC₅₀) values for **USP7-797** are presented in the table below.

Cell Line	Cancer Type	p53 Status	CC50 (μM)
M07e	Hematological	Wild-Type	0.2
OCI-AML5	Hematological	Wild-Type	0.2
MOLM13	Hematological	Wild-Type	0.4
MM.1S	Hematological	Wild-Type	0.1
SH-SY5Y	Neuroblastoma	Wild-Type	1.9
CHP-134	Neuroblastoma	Wild-Type	0.6
NB-1	Neuroblastoma	Wild-Type	0.5
H526	p53-mutant cancer	Mutant	0.5
LA-N-2	p53-mutant cancer	Mutant	0.2
SK-N-DZ	p53-mutant cancer	Mutant	0.2

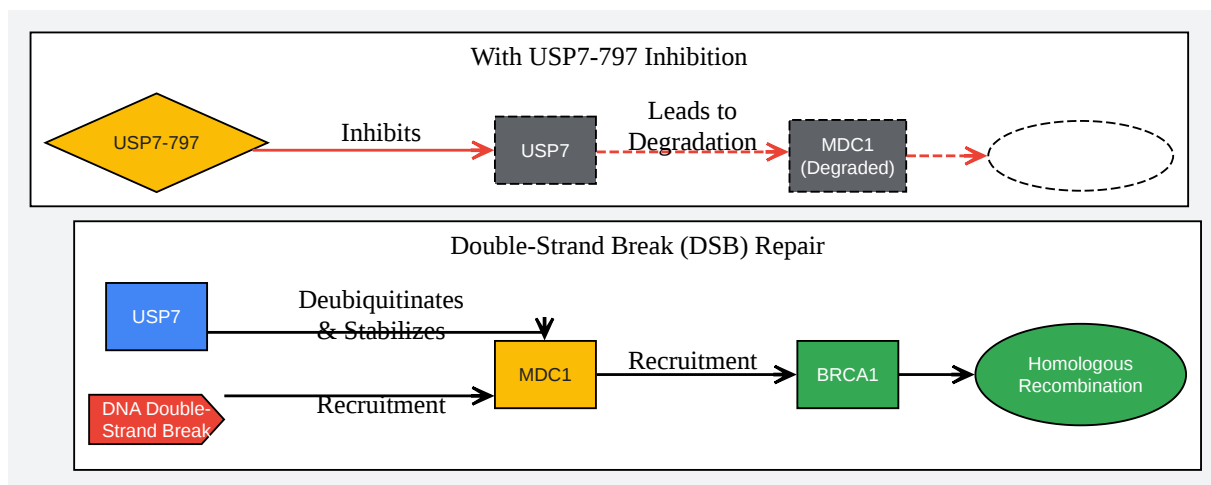
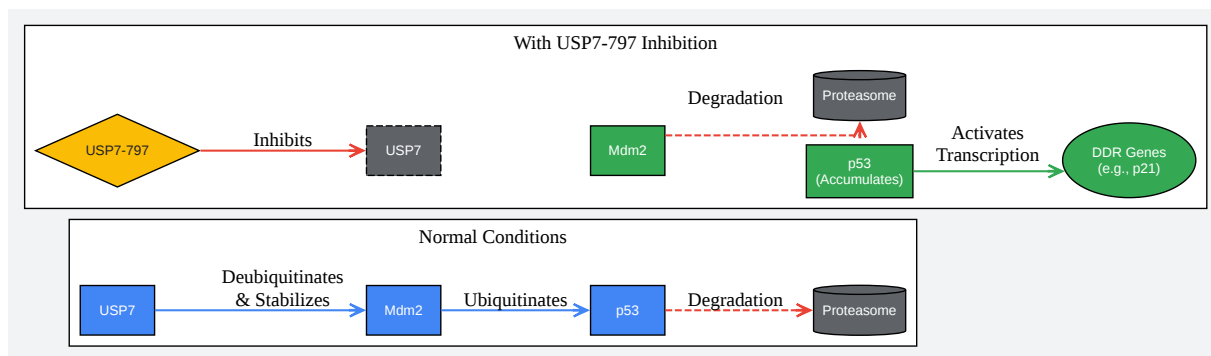
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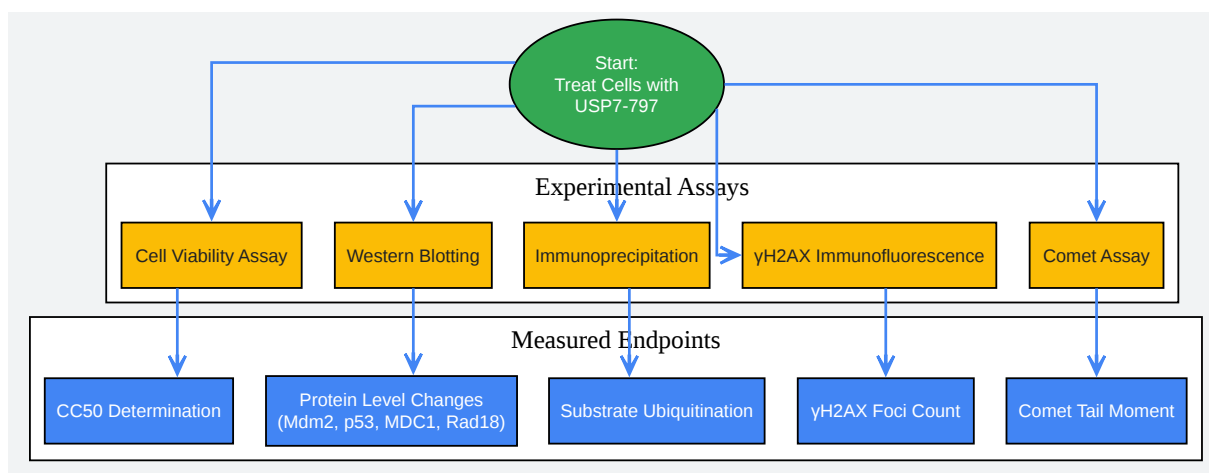
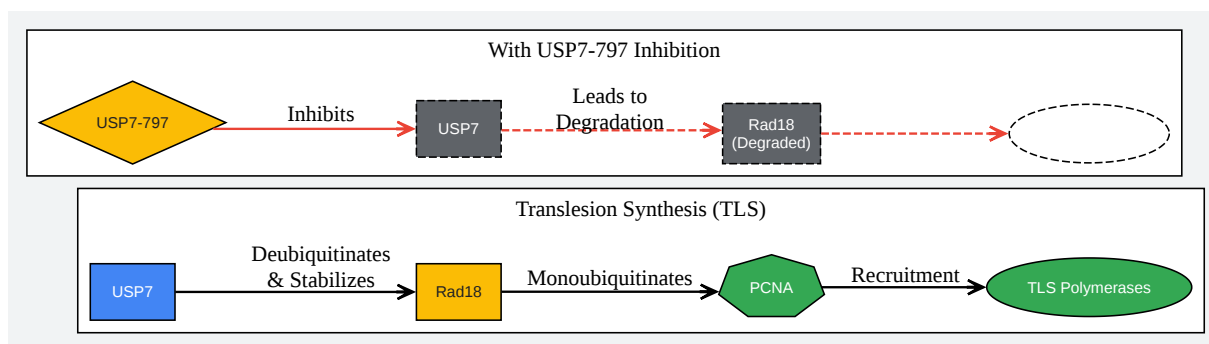
Impact of USP7-797 on DNA Damage Repair Pathways

Inhibition of USP7 by **USP7-797** disrupts the stability of its numerous substrates involved in the DDR, leading to impaired DNA repair capacity. The following sections detail the effects on key pathways.

The p53-Mdm2 Pathway

A primary and well-characterized consequence of USP7 inhibition is the destabilization of Mdm2. This leads to the accumulation and activation of the p53 tumor suppressor, which in turn can induce cell cycle arrest, apoptosis, and DNA repair.[\[7\]](#)





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